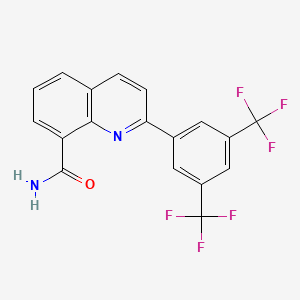
2-(3,5-Bis(trifluoromethyl)phenyl)quinoline-8-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,5-Bis(trifluoromethyl)phenyl)quinoline-8-carboxamide is a compound that features a quinoline core substituted with a 3,5-bis(trifluoromethyl)phenyl group and a carboxamide group at the 8-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Bis(trifluoromethyl)phenyl)quinoline-8-carboxamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through cyclization reactions involving aniline derivatives and carbonyl compounds.
Introduction of the 3,5-Bis(trifluoromethyl)phenyl Group: This step often involves the use of 3,5-bis(trifluoromethyl)benzaldehyde or related compounds in a Friedel-Crafts acylation reaction.
Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the quinoline derivative with an appropriate amine or amide reagent under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
2-(3,5-Bis(trifluoromethyl)phenyl)quinoline-8-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can be used to modify the quinoline core or the carboxamide group.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce different functional groups onto the quinoline ring or the phenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like acetonitrile or dichloromethane, and catalysts where necessary.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce a variety of functional groups, leading to derivatives with potentially enhanced properties.
科学的研究の応用
2-(3,5-Bis(trifluoromethyl)phenyl)quinoline-8-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as enzyme inhibitors or receptor antagonists.
Materials Science: Its fluorinated groups and quinoline core can contribute to the development of advanced materials with specific electronic or optical properties.
Catalysis: The compound can be used as a ligand or catalyst in various organic transformations, leveraging its ability to stabilize transition states and activate substrates.
作用機序
The mechanism of action of 2-(3,5-Bis(trifluoromethyl)phenyl)quinoline-8-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl groups can enhance binding affinity and selectivity, while the quinoline core can participate in π-π stacking interactions and hydrogen bonding. These interactions can modulate the activity of the target proteins, leading to the desired biological or chemical effects.
類似化合物との比較
Similar Compounds
Fluoroquinolines: These compounds share the quinoline core and fluorine substituents, but differ in the specific positions and types of fluorine-containing groups.
Trifluoromethylphenyl Derivatives: Compounds with similar trifluoromethylphenyl groups but different core structures.
Uniqueness
2-(3,5-Bis(trifluoromethyl)phenyl)quinoline-8-carboxamide is unique due to the combination of its quinoline core, trifluoromethylphenyl group, and carboxamide functionality. This combination imparts distinct chemical properties, such as enhanced stability, reactivity, and potential for diverse applications in various scientific fields.
特性
CAS番号 |
655222-65-4 |
|---|---|
分子式 |
C18H10F6N2O |
分子量 |
384.3 g/mol |
IUPAC名 |
2-[3,5-bis(trifluoromethyl)phenyl]quinoline-8-carboxamide |
InChI |
InChI=1S/C18H10F6N2O/c19-17(20,21)11-6-10(7-12(8-11)18(22,23)24)14-5-4-9-2-1-3-13(16(25)27)15(9)26-14/h1-8H,(H2,25,27) |
InChIキー |
OJYSPWLDDDZCIT-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)C(=O)N)N=C(C=C2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


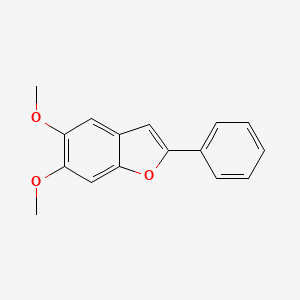
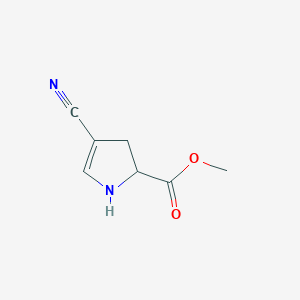
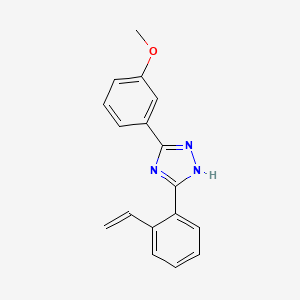

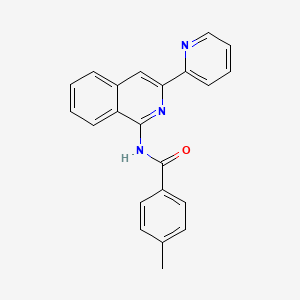
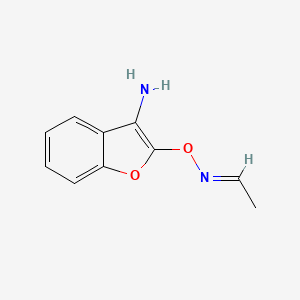
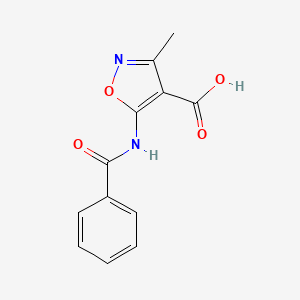
![2-(6-Oxido-6H-dibenzo[c,e][1,2]oxaphosphinin-6-yl)-1,4-phenylene bis(4-aminobenzoate)](/img/structure/B12886090.png)
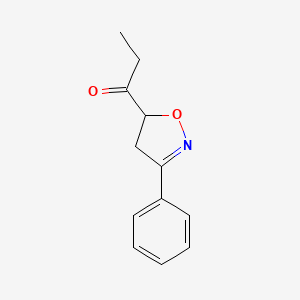


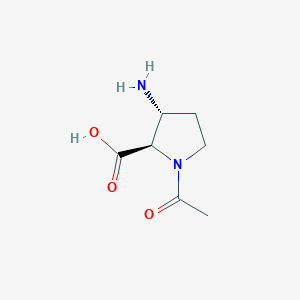
![Diethyl 5-hydroxy-1-[2-(2-nitrophenyl)acetyl]pyrrolidine-2,2-dicarboxylate](/img/structure/B12886120.png)
![1-Propyldibenzo[b,d]furan](/img/structure/B12886148.png)
